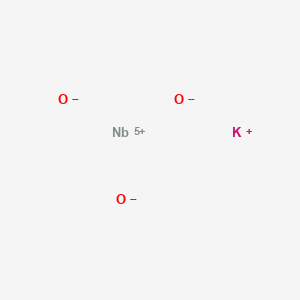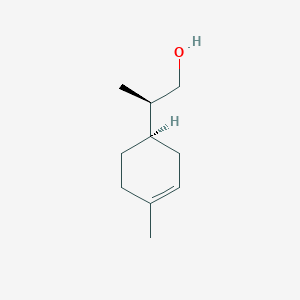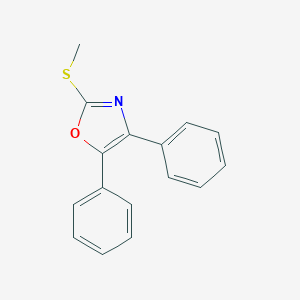
亚甲基锆(1+)
描述
Methanidylidynezirconium(1+) is a rare and lesser-known compound that has attracted the attention of chemists and researchers. It is also known as Zirconium(IV) carbide .
Synthesis Analysis
The synthesis of zirconium-based materials has been a topic of interest in recent years. Various methods have been employed, including hydrothermal, solvothermal, sol–gel, microwave, solution combustion, and co-precipitation methods . The synthesis of zirconium-based metal-organic frameworks (Zr-MOFs) has also been explored .Molecular Structure Analysis
The molecular structure of zirconium-based compounds can be determined using techniques such as 3D electron diffraction (3D ED)/Micro electron diffraction (MicroED) . Other methods include the use of molecular dynamics simulations .Chemical Reactions Analysis
The chemical reactions involving zirconium-based compounds are complex and can involve various types of reactions . Zirconium-based metal-organic frameworks (Zr-MOFs) have been explored for applications including water adsorption, gas storage and separation, heterogeneous catalysis, and chemical sensing .Physical And Chemical Properties Analysis
Zirconium is a refractory metal with a high melting point. Its chief mineral is zircon, ZrSiO4, which always contains about 1% hafnium . The physical properties of materials can be analyzed using various techniques .科学研究应用
- Zirconia, an oxide that possesses superior optical, mechanical, and biological properties, has shown exceptional developments in the field of dentistry .
- Zirconia-based ceramics are used in dentistry due to their improved mechanical properties, biocompatibility, and stable structure .
- The application involves the use of zirconia-based ceramics for dental prosthetics due to its resistance to corrosion, superior color matching that enhances aesthetics, and improved strength compared to conventional biomaterials .
- The results have shown that zirconia-based ceramics provide metal-free solutions, which is a prime requirement in dental materials .
- Zirconium-based metal-organic frameworks (Zr-MOFs) have been explored for applications including but not limited to water adsorption, gas storage and separation, heterogeneous catalysis, and chemical sensing .
- Zr-MOFs serve as a major class of functional MOFs thanks to their high thermal, chemical and hydrolytic stability, large surface area, and tunable structures with the versatile connectivity .
- The application involves the design and synthesis of zirconium-based MOFs and their structure–property relationship .
- The results have shown that Zr-MOFs can be tailored for specific applications through synthetic strategies, including isoreticular expansion, linker functionalization, node functionalization, and defect engineering .
Dentistry
Chemical Sensing and Catalysis
- Zirconium-based materials have been investigated for their potential in energy storage, specifically in rechargeable Zn batteries .
- The application involves the use of Zn metal anodes for mild aqueous rechargeable Zn batteries .
- The methods include the design and synthesis of Zn anodes, with a focus on mitigating issues such as dendrite growth, corrosion, and hydrogen evolution .
- The results have shown that rechargeable aqueous Zn batteries have high safety and low cost, but the practical lifespan is compromised due to inevitable dendrite growth, corrosion, and hydrogen evolution of Zn anodes .
- Zirconia-based nanomaterials have found numerous applications in nanotechnology .
- These applications include nanocatalysts, nanosensors, adsorbents, and more . They also have exceptional biomedical applications in dentistry and drug delivery .
- The methods involve the synthesis of zirconia nanoparticles through various approaches, including chemical synthesis and greener approaches .
- The results have shown that zirconia-based nanomaterials have interesting biological properties, such as anti-microbial, antioxidant, and anti-cancer activity .
Energy Storage
Nanotechnology
- Transition metal-based nanomaterials (TMNs), including zirconium-based compounds, have been used for energy storage and conversion .
- The application involves the use of TMNs in reactions that involve the transfer of electrons, reactions of small molecules, Lewis-acid catalysis, and the generation of reactive organic radicals .
- The methods include the design and synthesis of TMNs, with a focus on fast reaction kinetics, rapid electrical transport, and intrinsically high activity .
- The results have shown that TMNs have extraordinary advantages over the semiconducting/insulating ones and are progressively developed toward commercial applications .
- Transition metal-based compounds, including zirconium-based compounds, play important roles in biological systems .
- These applications include the uptake, transport, and storage of transition metals, which are essential for life .
- The methods involve the extraction of transition metals from the environment and concentration, limiting its intake to avoid toxic effects, and storing essential elements for future use .
- The results have shown that organisms have developed strategies to extract transition metals from their environment, transport them to their point of utilization within a cell or to other cells within the organism .
Energy Conversion
Biological Systems
安全和危害
未来方向
The future directions of research on zirconium-based compounds are vast and varied. They could include further exploration of their synthesis, molecular structure, chemical reactions, mechanism of action, and physical and chemical properties. Additionally, more research is needed to better understand the safety and hazards associated with these compounds .
属性
IUPAC Name |
methanidylidynezirconium(1+) | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C.Zr/q-1;+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHMXYYDKIQTOHA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[C-]#[Zr+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CZr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
103.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Grey solid; [Hawley] Grey odorless powder; [MSDSonline] | |
| Record name | Zirconium carbide | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/8465 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Product Name |
Methanidylidynezirconium(1+) | |
CAS RN |
12070-14-3 | |
| Record name | Zirconium carbide (ZrC) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Zirconium carbide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.031.920 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![4-Thiazolidinone, 3-ethyl-5-[2-(3-ethyl-2-thiazolidinylidene)ethylidene]-2-thioxo-](/img/structure/B76250.png)
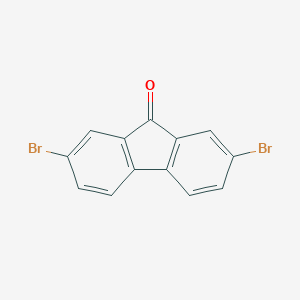
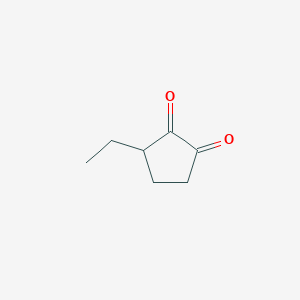
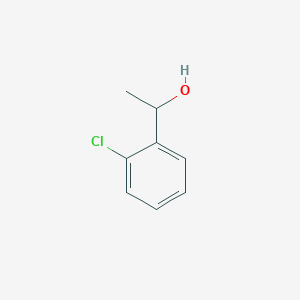
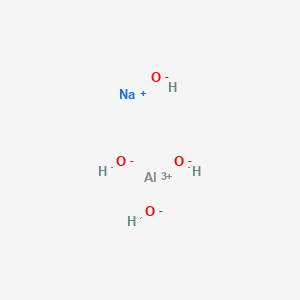
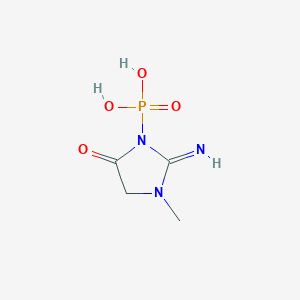
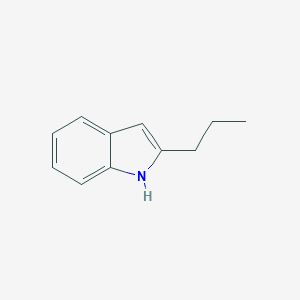
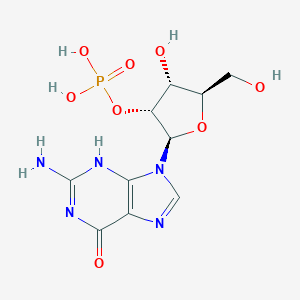
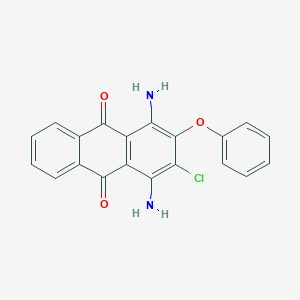
![6-Methylbicyclo[4.2.0]octan-2-one](/img/structure/B76264.png)
![Dichloro-[2,2]-paracyclophane](/img/structure/B76265.png)
